molecular formula C12H16 B155495 1,1-Dimethyltetralin CAS No. 1985-59-7

1,1-Dimethyltetralin

Cat. No.: B155495
CAS No.: 1985-59-7
M. Wt: 160.25 g/mol
InChI Key: ABIPNDAVRBMCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyltetralin is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIPNDAVRBMCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173598
Record name 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-59-7
Record name 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of P2O5 (55.3 g, 0.390 mol) in 400 ml of methanesulfonic acid was heated to 105° C. under argon until all of the solid had dissolved. The resulting solution was cooled to room temperature and 2-hydroxy-2-methyl-5-phenylpentane (63.0 g, 0.354 mol) added slowly with stirring. After 4 hours the reaction was quenched by carefully pouring the solution onto 1 L of ice. The resulting mixture was extracted with Et2O (4×125 ml)and the combined organic layers washed with water, saturated aqueous NaHCO3, water, and saturated aqueous NaCl before being dried over MgSO4. Concentration of The solution under reduced pressure, followed by distillation afforded 51.0 g (90%) of the product as a clear colorless oil, bp. 65-67° C./1.1 mmHg. 1H NMR (CDCl3): δ 7.32 (1H, d, J=7.4 Hz), 7.16-7.05 (3H, m), 2.77 (2H, t, J=6.3 Hz), 1.80 (2H, m), 1.66 (2H, m), 1.28 (6H, s).
Name
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To 18 ml of ice-cold concentrated H2SO4 was added 17.8 g (0.1 mol) of 2-methyl-5-phenyl-2-pentanol over 10 minutes. The mixture was then stirred at 0° C. for 15 minutes and at room temperature for 15 minutes. The mixture was treated with 50 ml of water and then extracted with ether. The ether extracts were combined and washed with water and saturated NaCl and NaHCO3 solutions and then dried (MgSO4). The solution was filtered and the solvent removed in-vacuo. The residue was purified by distillation (93° C.; 10 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ 1.19 (6H, s), 1.45-1.53 (2H, m), 1.62-1.73 (2H, m), 2.62 (2H, t, J~6.1 Hz), 7.14-7.30 (4H, m).
[Compound]
Name
ice
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of P2O, (55.3 g, 0.390 mol) in 400 ml of methanesulfonic acid was heated to 105° C. under argon until all of the solid had dissolved. The resulting solution was cooled to room temperature and 2-hydroxy-2-methyl-5-phenylpentane (63.0 g, 0.354 mol) added slowly with stirring. After 4 hours the reaction was quenched by carefully pouring the solution onto 1 L of ice. The resulting mixture was extracted with Et2O (4×125 ml)and the combined organic layers washed with water, saturated aqueous NaHCO3, water, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the solution under reduced pressure, followed by distillation afforded 51.0 g (90%) of the product as a clear colorless oil, bp. 65-67° C./1.1 mmHg. 1H NMR (CDCl3): δ 7.32 (1H, d, J=7.4 Hz), 7.16-7.05 (3H, m), 2.77 (2H, t, J=6.3 Hz), 1.80 (2H, m), 1.66 (2H, m), 1.28 (6H, s).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyltetralin
Reactant of Route 2
1,1-Dimethyltetralin
Reactant of Route 3
1,1-Dimethyltetralin
Reactant of Route 4
1,1-Dimethyltetralin
Reactant of Route 5
1,1-Dimethyltetralin
Reactant of Route 6
1,1-Dimethyltetralin
Customer
Q & A

Q1: What are the primary applications of 1,1-Dimethyltetralin derivatives in chemical synthesis?

A1: this compound derivatives serve as crucial building blocks in synthesizing various compounds, notably those with musk-like odors. For instance, 1,1-dimethyl-7-isobutyryltetralin stands out as a significant musk odorant. []

Q2: Can you elaborate on the synthesis of 1,1-dimethyl-7-isobutyryltetralin and its relevance to other terpenoids?

A2: The synthesis of 1,1-dimethyl-7-isobutyryltetralin starts with readily available methyl 4-phenylbutanoate and involves a series of reactions including acylation, reduction, Grignard reaction, reoxidation, and cyclodehydration. [] Interestingly, 7-tert-butyl-1,1-dimethyltetralin, derived from 1,1-dimethyl-7-isobutyryltetralin, is also a rearrangement product of the terpenoid 10-methylenelongibornane. []

Q3: How is 7-isopropyl-1,1-dimethyltetralin synthesized from longifolene, and what role do catalysts play in this process?

A3: 7-isopropyl-1,1-dimethyltetralin can be synthesized through the catalytic rearrangement of longifolene. Research highlights the effectiveness of nano-crystalline sulfated zirconia catalysts in this solvent-free synthesis. [] Additionally, SO42-/TiO2-ZrO2 composite oxides, synthesized via the sol-gel method, exhibit excellent catalytic properties for this transformation. The catalyst composition, particularly the Zr/Zr+Ti molar ratio, significantly influences the selectivity and yield of 7-isopropyl-1,1-dimethyltetralin. []

Q4: Beyond aromatization, are there other notable applications of this compound derivatives in medicinal chemistry?

A4: Yes, research explored 2-amino-1,1-dimethyltetralin hydrochlorides, specifically 2-amino, 2-methylamino, and 2-dimethylamino derivatives, for their potential analgesic and CNS-suppressant activities. [] While the analgesic activity of these specific compounds was not reported in the referenced study, the research highlights the interest in exploring this compound derivatives for their pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.